molecular formula C15H22N2O2 B1305896 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol CAS No. 436099-60-4

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

Cat. No. B1305896
M. Wt: 262.35 g/mol
InChI Key: LAXQLMTYVIIFCX-UHFFFAOYSA-N
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Description

The compound "1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol" is a derivative of indole, a heterocyclic structure with a wide range of biological activities. Indole derivatives are known for their potential pharmacological properties, particularly in the realm of cardiovascular therapeutics. The core structure of indole, as seen in 1H-indol-6-ol, has been identified to possess aldose reductase inhibitory potential, which could be beneficial in treating complications of diabetes .

Synthesis Analysis

The synthesis of indole derivatives can involve multiple steps, including the removal of protective groups and the introduction of substituents that confer desired biological activities. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was achieved by starting from 1H-indole and involved the use of 4-(1-pyrrolidino)pyridine to remove the chloroacetyl moiety from an intermediate ester . This process highlights the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their pharmacological activity. The presence of substituents on the indole ring, such as methyl groups or hydroxyethylamino chains, can significantly alter the compound's affinity for various receptors. For example, the presence of a methoxyphenoxy group in the structure of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs has been associated with adrenolytic activities, which are essential for their cardiovascular effects .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to form new compounds with different pharmacological properties. The synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their dimethoxy derivatives demonstrates the ability to modify the indole structure to achieve increased affinity for beta-adrenoceptors, which is important for their cardioselectivity . The chemical modifications can lead to a range of compounds with varying degrees of selectivity and potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds. The introduction of different substituents can enhance the compound's ability to interact with biological targets, improve its bioavailability, and optimize its therapeutic profile. The studies on the synthesis and pharmacological activity of indole derivatives provide insights into how these properties can be fine-tuned to develop more effective and selective drugs .

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXQLMTYVIIFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389748
Record name 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

CAS RN

436099-60-4
Record name 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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